molecular formula C6H13O3Si B14508216 CID 57322044

CID 57322044

Cat. No.: B14508216
M. Wt: 161.25 g/mol
InChI Key: JCSXWHFDXCVDRB-UHFFFAOYSA-N
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Description

3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL is an organic compound characterized by the presence of a silyl group attached to a propoxy chain, which is further connected to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL typically involves the reaction of a silylating agent with a suitable diol precursor. One common method is the reaction of 3-chloropropoxypropane-1,2-diol with a silylating agent such as trimethylsilyl chloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL may involve large-scale silylation reactions using automated reactors. The process typically includes steps such as purification through distillation or chromatography to obtain the desired product with high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the hydroxyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like halides or amines can react with the silyl group in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of silyl ethers or other substituted derivatives.

Scientific Research Applications

3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound and enhancing its reactivity. The pathways involved include silylation and desilylation reactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simple diol with two hydroxyl groups, commonly used as a solvent and antifreeze agent.

    Propane-1,3-diol: Another diol with similar properties but different structural arrangement, used in polymer production.

    Trimethylsilylpropane-1,2-diol: A compound with a similar silyl group but different substitution pattern.

Uniqueness

3-(3-SILYLPROPOXY)PROPANE-1,2-DIOL is unique due to the presence of both a silyl group and a diol moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H13O3Si

Molecular Weight

161.25 g/mol

InChI

InChI=1S/C6H13O3Si/c7-4-6(8)5-9-2-1-3-10/h6-8H,1-5H2

InChI Key

JCSXWHFDXCVDRB-UHFFFAOYSA-N

Canonical SMILES

C(COCC(CO)O)C[Si]

Origin of Product

United States

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